Home > Products > Screening Compounds P115748 > 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid
3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid - 883546-91-6

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

Catalog Number: EVT-3299938
CAS Number: 883546-91-6
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Pyrrolidin-1-yl)propionic acids

Compound Description: This series of compounds features a pyrrolidine ring directly attached to a propionic acid moiety. They were designed as CCR5 receptor antagonists and demonstrated potent anti-HIV activity. These analogues exhibited improved pharmacokinetic profiles, including higher bioavailabilities and lower clearance rates compared to the reference compound, cyclopentane 1. []

Relevance: These compounds share a core structural motif with the target compound, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, specifically the pyrrolidine ring linked to a propionic acid moiety. The key difference lies in the presence of an indole ring system in the target compound, which is absent in these analogues. []

(5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid esters

Compound Description: This class of compounds features an indole core substituted at position 1 with an acetic acid ester group. This core is further modified with a 5-fluoro-2-methyl substituent and a quinoline moiety linked through a methylene bridge at position 3. These esters serve as intermediates in the synthesis of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid, a CRTH2 receptor antagonist. []

Relevance: Both these compounds and 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid share the indole core as a common structural feature. They differ in the substituents on the indole ring and the nature of the acidic side chain. Notably, the target compound possesses a pyrrolidinylmethyl group at position 3 of the indole, while these analogues have a quinolinylmethyl group at the same position. []

3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides

Compound Description: This series of compounds involves a 3,3-diphenyl-2,5-dioxo-pyrrolidine scaffold linked to various secondary amides through an acetic acid linker. These compounds were synthesized and evaluated for their anticonvulsant properties. []

Relevance: While both these compounds and the target compound, 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, contain a pyrrolidine ring, their overall structures and biological activities differ considerably. The target compound features an indole ring system and a simple propionic acid moiety, whereas these analogues lack the indole and incorporate a more complex diphenyl-substituted pyrrolidinedione ring system. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: This compound, known as AM103, is a potent and selective 5-lipoxygenase-activating protein inhibitor. It exhibits excellent in vitro and in vivo efficacy in reducing leukotriene synthesis and inflammation in various animal models. Its development focused on achieving superior pharmacokinetic properties and safety profiles compared to earlier lead compounds. []

Compound Description: This series of compounds consists of an indole moiety linked to a 1,3,4-oxadiazole ring through a methylene bridge. The oxadiazole ring is further substituted with a sulfanyl acetamide group, with various substituents on the nitrogen atom. These compounds were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibitory activities. []

2-Amino-3-(4-(5-(Naphthalen-2-ylmethyl-amino)pyrazin-2-yl)phenyl)propionic Acid and 2-Amino-3-(4-{5-[(quinolin-3-ylmethyl)-amino]-pyrazin-2-yl}phenyl)propionic Acid

Compound Description: These two compounds are phenylalanine derivatives designed as tryptophan hydroxylase (TPH) inhibitors. They differ structurally in that a carbon atom of naphthalene in the first compound is replaced by a nitrogen atom to form quinoline in the second compound. []

Relevance: Although both compounds share a phenylalanine core structure with 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid, their overall structures differ significantly due to the presence of a pyrazine ring and naphthalene/quinoline moieties. The target compound features an indole ring system and a pyrrolidinylmethyl group, which are absent in these TPH inhibitors. []

2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid

Compound Description: This compound, a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib, was synthesized and evaluated for its analgesic and anti-inflammatory activity. It displayed significant analgesic and anti-inflammatory effects in various animal models, but also showed signs of potential nephrotoxicity and antiplatelet activity after multiple administrations. []

Compound Description: CI 1021 is a neurokinin-1 receptor antagonist. PD 174424 is a derivative of CI 1021 with increased CNS penetration and pharmacological activity. The presence of a dimethylaminomethyl substituent at the α-position of the tryptophan in PD 174424 allows the formation of an intramolecular hydrogen bond, which increases its apparent lipophilicity. []

Source and Classification

The compound can be sourced from various chemical suppliers and is often utilized in research settings focused on drug development. It falls under the category of indole derivatives, which are characterized by their fused benzene and pyrrole rings, contributing to their biological activity .

Synthesis Analysis

The synthesis of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid typically involves several key steps that may include the use of metal-catalyzed reactions or other organic synthesis techniques. While specific methodologies may vary, one common approach includes:

  1. Formation of Indole Derivative: Starting from commercially available indole or its derivatives, a reaction is conducted to introduce the pyrrolidinylmethyl group.
  2. Coupling Reaction: The indole derivative undergoes a coupling reaction with a suitable reagent to form the desired propionic acid structure.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid can be described as follows:

  • Core Structure: The compound features a central indole ring system, which is substituted with a pyrrolidinylmethyl group at one position.
  • Functional Groups: It contains a propionic acid moiety that contributes to its acidic properties.

The three-dimensional conformation of the molecule can significantly influence its biological activity. Computational chemistry methods such as molecular modeling can provide insights into the steric and electronic properties of the compound .

Chemical Reactions Analysis

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid may participate in various chemical reactions typical for carboxylic acids and amines:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with amines to yield amides, which can be important for modifying pharmacological properties.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation, impacting its biological activity.

These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts .

Mechanism of Action

The mechanism of action for 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. As an indole derivative, it may act as an inhibitor or modulator at specific receptor sites associated with mood regulation.

Research indicates that compounds with similar structures often exhibit selective serotonin reuptake inhibition or influence other neurotransmitter receptors, suggesting potential antidepressant effects .

Physical and Chemical Properties Analysis

The physical properties of 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid include:

Chemical properties include:

  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stability can be affected by environmental factors such as light and moisture.

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid has promising applications in various scientific fields:

  1. Pharmaceutical Development: Its potential role as an antidepressant positions it within drug discovery programs aimed at treating mood disorders.
  2. Biological Research: Used as a tool compound to study serotonin pathways and other neurotransmitter systems.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
Target Identification and Biological Relevance

Indole Scaffold as Privileged Structure in Neuropsychiatric Drug Discovery

The indole nucleus—a bicyclic aromatic structure merging benzene and pyrrole rings—represents a privileged scaffold in central nervous system (CNS) drug discovery. Its presence in endogenous neurotransmitters (e.g., serotonin) and numerous pharmacologically active compounds underpins its significance. Indole derivatives exhibit intrinsic binding versatility due to their capacity for hydrogen bonding (via the nitrogen atom), π-π stacking interactions (through the aromatic system), and hydrophobic contacts across diverse receptor landscapes [5] [8]. This molecular adaptability allows indole-containing compounds to engage targets critical in neuropsychiatric disorders, including serotonin receptors, tropomyosin receptor kinase B (TrkB), and nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathways [2] [8].

Neuroprotective indole derivatives like indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) demonstrate the scaffold's therapeutic relevance. DIM activates BDNF/TrkB signaling and downstream PI3K/Akt pathways, enhancing neuronal survival and antioxidant responses—a mechanism crucial for mitigating oxidative stress in neurodegenerative conditions [2]. Similarly, synthetic indole derivatives such as the D2AAK series (e.g., D2AAK5, D2AAK6, D2AAK7) exhibit high affinity for serotonin receptors (5-HT1A and 5-HT2A), correlating with anxiolytic and procognitive effects in behavioral models [5]. The indole moiety in these compounds penetrates hydrophobic receptor pockets, engaging residues like Trp6.48 and Phe6.51 within GPCR transmembrane domains to stabilize ligand-receptor complexes [5] [9].

Table 1: Key Indole-Containing Neuropsychiatric Agents and Their Targets

CompoundBiological TargetTherapeutic EffectStructural Feature
Serotonin5-HT receptorsNeurotransmission regulationEndogenous indoleamine
DIM (Diindolylmethane)BDNF/TrkB, Nrf2Neuroprotection, antioxidant activationBis-indole natural metabolite
D2AAK55-HT1A/5-HT2A receptorsAnxiolytic, potential antidepressantSynthetic indole derivative
ReserpineVesicular monoamine transporter (VMAT)Antihypertensive, historical antipsychoticIndole alkaloid
Gepirone (Azapirone)5-HT1A receptor agonistAnxiolytic/antidepressantAryl-piperazine with indole-like binding

Serotonergic and Noradrenergic Pathway Modulation by Indole Derivatives

Indole derivatives exert profound effects on monoaminergic signaling—particularly serotonin (5-HT) and norepinephrine (NE) pathways—which are dysregulated in depression, anxiety, and neurodegenerative disorders. Serotonergic modulation primarily occurs through interactions with G-protein coupled receptors (GPCRs), notably the 5-HT1A and 5-HT2A subtypes. The 5-HT1A receptor, a Gi/o-coupled autoreceptor, reduces neuronal excitability by inhibiting adenylate cyclase, opening inward-rectifying K⁺ channels, and suppressing Ca²⁺ influx. Agonists like gepirone or partial agonists like buspirone (structurally related to indole scaffolds) exert anxiolytic effects by dampening excessive serotonergic activity in limbic circuits [9]. Molecular dynamics simulations confirm that synthetic indoles like D2AAK5 form stable complexes with 5-HT1A via a conserved salt bridge between their protonatable nitrogen and Asp3.32 of the receptor, alongside hydrophobic interactions with transmembrane helices [5] [9].

Noradrenergic modulation involves the locus coeruleus (LC)-NE system, which regulates arousal, attention, and stress responses. NE exerts effects via α₁ (excitatory) and α₂ (inhibitory) adrenoceptors. While direct studies on 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid and noradrenergic targets are limited in the provided data, indole derivatives indirectly influence NE pathways through interconnected serotonergic circuits. The 5-HT1A receptor activation in the raphe nuclei can modulate LC activity via excitatory projections, highlighting crosstalk between these systems [10]. Furthermore, the pyrrolidine moiety in the compound—a cationic amine at physiological pH—mimics structural features of NE, suggesting potential for α₂-adrenoceptor engagement, which inhibits NE release and dampens sympathetic overactivity [7] [10].

Table 2: Receptor Targets and Signaling Mechanisms of Indole Derivatives in Monoaminergic Pathways

Target ReceptorSignaling MechanismBiological OutcomeExample Indole Modulators
5-HT1AGi/o coupling → ↓cAMP, ↑K⁺ conductanceNeuronal hyperpolarization, reduced anxietyBuspirone, D2AAK5, D2AAK7
5-HT2AGq/11 coupling → ↑IP₃/DAG, Ca²⁺ releaseNeuronal excitation, cortical plasticityPsychedelic indoles (e.g., DMT), D2AAK6
α₂-AdrenoceptorGi/o coupling → ↓cAMP, ↓NE releaseSympathetic inhibition, sedationStructural analogs with tertiary amines
TrkBKinase activation → PI3K/Akt, MAPK pathwaysNeuronal survival, synaptic plasticityDIM, BDNF-mimetic indoles

Rationale for Structural Hybridization: Pyrrolidine-Indole-Propionic Acid Pharmacophore

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid (CAS 883546-91-6; C₁₆H₂₀N₂O₂) exemplifies rational pharmacophore hybridization, merging three critical domains:

  • Indole Ring: Serves as the core scaffold for GPCR engagement, leveraging its planar aromatic surface for hydrophobic embedding in receptor pockets. Position 3 substitutions (e.g., pyrrolidinylmethyl) enhance target specificity by accessing auxiliary binding regions [1] [7].
  • Pyrrolidine Moiety: Introduces a basic tertiary nitrogen (pKₐ ~10–11), enabling protonation and electrostatic interactions with conserved aspartate residues (e.g., Asp3.32 in 5-HT1A). The pyrrolidine's cyclic constraint optimizes orientation and reduces entropic penalties upon binding compared to acyclic amines. This group may also enhance blood-brain barrier (BBB) permeability via active transport or passive diffusion [5] [7].
  • Propionic Acid Spacer: The carboxylic acid terminus provides hydrogen-bonding capability and potential for ionic interactions with basic residues in targets like the Nrf2-binding domain of Keap1. The three-carbon chain balances flexibility and rigidity, optimally positioning the acidic group for solvent exposure while anchoring the indole and pyrrolidine in the receptor pocket [1] [6].

Molecular modeling of analogous compounds (e.g., D2AAK5) reveals that such hybrids adopt folded conformations in aqueous environments, with the protonated pyrrolidine nitrogen and deprotonated carboxylic acid forming zwitterionic species. This enhances solubility and membrane interaction. Docking studies suggest the propionic acid chain may engage in hydrogen bonding with Ser5.42 or Ser5.43 in 5-HT receptors, while the pyrrolidine nitrogen anchors to Asp3.32—stabilizing the receptor in active or inactive states depending on the substituent pattern [5] [8]. Hybridization thus exploits synergistic pharmacophoric elements: the indole ensures target recognition, the pyrrolidine enables ionic anchoring, and the propionic acid extends interactions to modulate receptor subtype selectivity and functional efficacy.

Table 3: Pharmacophoric Elements and Their Proposed Roles in Target Engagement

Structural ElementPhysicochemical PropertiesProposed Role in Target Binding
Indole ring (1H-indole)Planar, hydrophobic, H-bond acceptorHydrophobic embedding; π-π stacking with Phe/Trp residues
Pyrrolidin-1-ylmethyl (C3)Basic (pKₐ ~10.5), cationic amphiphileSalt bridge with conserved Asp (e.g., Asp3.32 in 5-HT1A)
Propionic acid linkerAcidic (pKₐ ~4.9), flexible spacerH-bonding with Ser/Thr residues; solvation enhancement

This strategic design aligns with advances in multitarget-directed ligands (MTDLs) for complex neuropsychiatric disorders. By concurrently engaging serotonergic receptors (via indole-pyrrolidine) and antioxidant/neurotrophic pathways (via indole-acid interactions), 3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid represents a rational approach to address the multifactorial pathophysiology of conditions like depression and neurodegeneration [2] [8].

Properties

CAS Number

883546-91-6

Product Name

3-(3-Pyrrolidin-1-ylmethyl-indol-1-yl)-propionic acid

IUPAC Name

3-[3-(pyrrolidin-1-ylmethyl)indol-1-yl]propanoic acid

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c19-16(20)7-10-18-12-13(11-17-8-3-4-9-17)14-5-1-2-6-15(14)18/h1-2,5-6,12H,3-4,7-11H2,(H,19,20)

InChI Key

JPHDPKLLBRLGFX-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CN(C3=CC=CC=C32)CCC(=O)O

Canonical SMILES

C1CCN(C1)CC2=CN(C3=CC=CC=C32)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.